

# Spectroscopic Profile of 4-Ethyl-2-hydroxybenzoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Ethyl-2-hydroxybenzoic acid

Cat. No.: B1266913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Ethyl-2-hydroxybenzoic acid** (also known as 4-ethylsalicylic acid). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

## Introduction

**4-Ethyl-2-hydroxybenzoic acid** is a derivative of salicylic acid, a class of compounds with significant interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such molecules. This guide synthesizes the predicted spectroscopic data for **4-Ethyl-2-hydroxybenzoic acid** and outlines the standard methodologies for their experimental determination.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Ethyl-2-hydroxybenzoic acid**. These predictions are derived from established chemical shift and absorption frequency databases, as well as by comparison with experimental data for structurally related compounds such as 4-methylsalicylic acid and 4-ethylbenzoic acid.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 2.1.1. Predicted $^1\text{H}$ NMR Data

Solvent:  $\text{CDCl}_3$ , Reference: TMS ( $\delta = 0.00$  ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet (broad)	1H	-COOH
~10.0 - 11.0	Singlet (broad)	1H	Ar-OH
~7.80	Doublet	1H	Ar-H (position 6)
~6.85	Doublet of doublets	1H	Ar-H (position 5)
~6.80	Doublet	1H	Ar-H (position 3)
~2.65	Quartet	2H	-CH <sub>2</sub> -CH <sub>3</sub>
~1.25	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub>

#### 2.1.2. Predicted $^{13}\text{C}$ NMR Data

Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  ( $\delta = 77.16$  ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~172	-COOH
~162	C-OH (position 2)
~150	C-Et (position 4)
~131	C-H (position 6)
~122	C-H (position 5)
~118	C-H (position 3)
~110	C-COOH (position 1)
~28	-CH <sub>2</sub> -
~15	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 - 2500	Broad	O-H stretch (Carboxylic acid)
~3200	Broad	O-H stretch (Phenol)
~2970	Medium	C-H stretch (Aliphatic)
~1680	Strong	C=O stretch (Carboxylic acid)
~1610, 1580, 1480	Medium-Strong	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch (Phenol)
~1250	Medium	C-O stretch (Carboxylic acid)
~830	Strong	C-H bend (Aromatic, para-substituted)

## Mass Spectrometry (MS)

The mass spectrum of **4-Ethyl-2-hydroxybenzoic acid** is expected to show a molecular ion peak corresponding to its molecular weight. The exact mass of the molecule is 166.06299

g/mol .

m/z	Predicted Fragment
166	[M] <sup>+</sup> (Molecular ion)
149	[M - OH] <sup>+</sup>
137	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
121	[M - COOH] <sup>+</sup>
93	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

The following sections detail the generalized procedures for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Procedure:

- **Sample Preparation:** Dissolve 5-20 mg of **4-Ethyl-2-hydroxybenzoic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The solution should be free of any particulate matter.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire the <sup>1</sup>H spectrum, followed by the <sup>13</sup>C spectrum. Standard acquisition parameters for a 400 or 500 MHz spectrometer are typically employed.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  spectrum and assign the chemical shifts for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (KBr Pellet Method):

- **Sample Preparation:** Grind a small amount (1-2 mg) of **4-Ethyl-2-hydroxybenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

- **Sample Preparation:** Prepare a dilute solution of **4-Ethyl-2-hydroxybenzoic acid** in a volatile organic solvent (e.g., methanol, dichloromethane).
- **Injection:** Inject a small volume (typically  $1\text{ }\mu\text{L}$ ) of the solution into the GC-MS system.
- **Gas Chromatography:** The compound is vaporized and separated from the solvent and any impurities on a GC column.

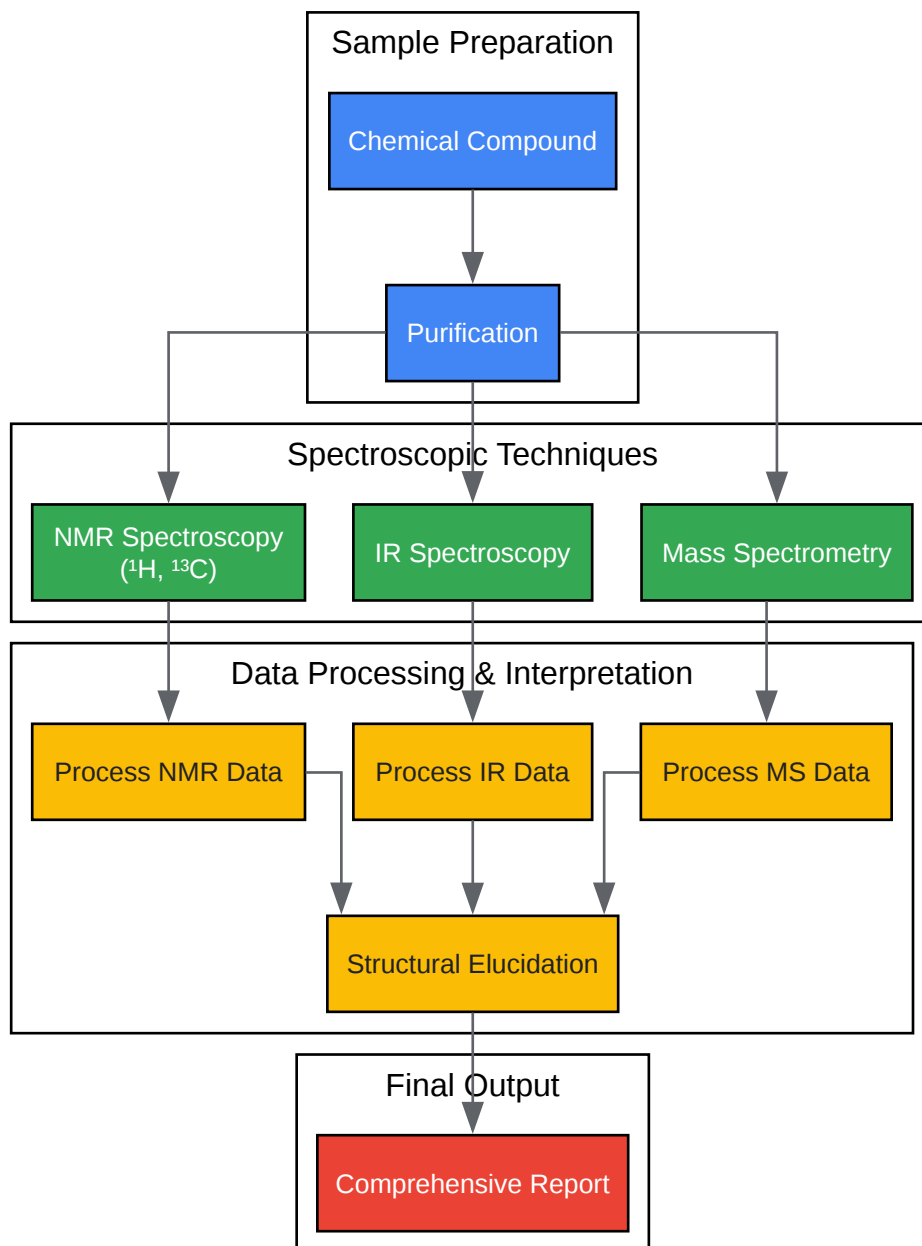
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

## Conclusion

This technical guide provides a detailed predicted spectroscopic profile of **4-Ethyl-2-hydroxybenzoic acid**, which can be a valuable tool for its synthesis, identification, and characterization in various research and development settings. The provided experimental

protocols offer a standardized approach for obtaining empirical data to validate these predictions. The combination of predicted data and established methodologies aims to facilitate further investigation and application of this compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethyl-2-hydroxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266913#spectroscopic-data-for-4-ethyl-2-hydroxybenzoic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b1266913#spectroscopic-data-for-4-ethyl-2-hydroxybenzoic-acid-nmr-ir-ms)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)